molecular formula C12H8F2O B1585448 4-(2,4-Difluorophenyl)phenol CAS No. 59089-68-8

4-(2,4-Difluorophenyl)phenol

Cat. No.: B1585448
CAS No.: 59089-68-8
M. Wt: 206.19 g/mol
InChI Key: ASOVDRYKVVVCIA-UHFFFAOYSA-N
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Description

4-(2,4-Difluorophenyl)phenol is a fluorinated aromatic compound characterized by a phenol ring substituted at the para position with a 2,4-difluorophenyl group. It serves as a critical intermediate in pharmaceutical synthesis, notably in the production of diflunisal, a nonsteroidal anti-inflammatory drug (NSAID) . The compound is synthesized via demethylation of 4-(2,4-difluorophenyl)anisole using hydrogen iodide (HI), followed by Kolbe-Schmitt carboxylation with CO₂ to introduce the carboxylic acid group required for diflunisal . Its structure combines the electron-withdrawing effects of fluorine atoms with the acidic phenolic hydroxyl group, making it reactive in electrophilic substitution and coupling reactions.

Preparation Methods

Preparation via Ester Intermediate and Hydrolysis

Synthesis of 4-(2,4-Difluorophenyl)phenylacetate

  • Starting from 4-(2',4'-difluorophenyl)acetophenone, the compound is reacted with maleic anhydride in methylene chloride and glacial acetic acid at reflux (~52°C).
  • Aqueous hydrogen peroxide is added dropwise to facilitate oxidation.
  • After prolonged reflux and work-up involving sodium bisulfite and sodium sulfate, the crude product is recrystallized from hot isopropanol.
  • Yield: approximately 91%, melting point 104°-107°C.

Hydrolysis to 4-(2,4-Difluorophenyl)phenol

  • The ester (4-(2,4-difluorophenyl)phenylacetate) is subjected to alkaline saponification using 50% aqueous sodium hydroxide at reflux for 2-4 hours.
  • Alternatively, acid hydrolysis can be performed using 3-6 N mineral acids (HCl or H2SO4) at 50°C to reflux for 3-6 hours.
  • After hydrolysis, the reaction mixture is acidified to pH ≤ 2, precipitating this compound.
  • The product is filtered, washed, and dried.
  • Yield: approximately 97.5%, melting point 152°-154°C.
  • Karl Fischer water content reported at 0.12%, indicating high purity.

Table 1: Summary of Ester Hydrolysis Conditions

Parameter Alkaline Saponification Acid Hydrolysis
Reagent 50% NaOH or KOH aqueous solution 3-6 N HCl or H2SO4 aqueous or alkanolic
Temperature Reflux (approx. 75°C) 50°C to reflux
Time 2-4 hours 3-6 hours
Work-up Acidification to pH ≤ 2, filtration Acidification, cooling, filtration
Yield ~97.5% Comparable
Product Purity High (K.F. 0.12%) High

Biaryl Coupling via Diazonium Salt Intermediates

Preparation of 2,4-Difluorobiphenyl Intermediate

  • 2,4-Difluorobenzenediazonium fluoborate is prepared from 2,4-difluoroaniline via diazotization.
  • This diazonium salt is reacted with benzene or substituted aromatic compounds in the presence of copper powder and finely divided solids like silica gel or Super-Cel.
  • The reaction is conducted under acidic conditions with strong organic acids (e.g., trichloroacetic acid) to promote a carbonium ion mechanism, improving yields and reducing polymeric byproducts.
  • Reaction temperatures range from room temperature to reflux (up to ~80°C).
  • Yields of 79-89% have been reported with high purity (95-97% by gas-liquid chromatography).

Conversion to this compound

  • The biphenyl intermediate can be further transformed via carboxylation under Kolbe-Schmitt conditions (200°-260°C, 1100-1400 psi CO2) with potassium carbonate.
  • Subsequent hydrolysis and acidification yield the phenol derivative.
  • Alternatively, the biphenyl compound can be functionalized to the phenylacetate ester and then hydrolyzed as described above.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Purity / Notes
Diazotization 2,4-Difluoroaniline in THF or lower alkanol, NaNO2 at -5 to +10°C N/A Stable diazonium salt isolated
Biaryl coupling Diazonium salt + benzene + copper powder + silica gel + trichloroacetic acid, reflux 4 h 79-89 95-97% purity by GLC
Ester formation 4-(2',4'-difluorophenyl)acetophenone + maleic anhydride + H2O2, reflux 7 h 91 M.p. 104°-107°C
Ester hydrolysis (saponification) 50% NaOH aqueous, reflux 2-4 h, acidify to pH ≤ 2 97.5 M.p. 152°-154°C, K.F. 0.12% water
Kolbe-Schmitt carboxylation This compound + K2CO3 + CO2, 200-260°C, 1100-1400 psi CO2, 4-8 h N/A Intermediate for salicylic acid synthesis

Research Findings and Analysis

  • The use of copper catalysts and finely divided solids in the biaryl coupling reduces polymeric tar formation, improving yield and purity.
  • Acidic conditions favor a carbonium ion mechanism over free radical pathways, enhancing selectivity.
  • Hydrolysis of the ester intermediate is efficient and yields high-purity phenol.
  • The Kolbe-Schmitt carboxylation is an effective method to introduce carboxyl groups ortho to the phenol, facilitating further derivatization.
  • The entire synthetic sequence is scalable, demonstrated by batch sizes from grams to kilograms with consistent yields.

Chemical Reactions Analysis

Types of Reactions: 4-(2,4-Difluorophenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(2,4-Difluorophenyl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2,4-Difluorophenyl)phenol involves its interaction with various molecular targets. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. The fluorine atoms enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. These properties contribute to its potential biological activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Difluorophenyl-Substituted Phenols

The position of the difluorophenyl group on the phenol ring significantly influences physicochemical properties and biological activity. Key analogs include:

Compound Name Substituent Position (Phenol Ring) Molecular Weight (g/mol) Key Applications/Properties Evidence Source
4-(2,4-Difluorophenyl)phenol Para (4) 206.2 Intermediate for diflunisal , antifungal triazole derivatives
3-(2,4-Difluorophenyl)phenol (dFPP1) Meta (3) 206.2 Studied for antimicrobial activity
4-(3,4-Difluorophenyl)phenol (dFPB4) Para (4) 234.2 Structural analog in benzoic acid derivatives

Key Observations :

  • Electronic Effects: The para-substituted fluorine atoms in this compound enhance the acidity of the phenolic –OH group (pKa ~8–9) compared to alkyl-substituted phenols (e.g., 4-methylphenol, pKa ~10) due to fluorine's electron-withdrawing nature .

Functional Group Variations: Phenols vs. Benzoic Acids

Replacing the phenolic –OH group with a carboxylic acid yields analogs like 4-(2,4-Difluorophenyl)benzoic acid (dFPB4, MW 234.2 g/mol) . These derivatives show distinct reactivity:

  • Solubility: The carboxylic acid group increases water solubility, whereas the phenol form is more lipophilic.
  • Synthetic Utility: Benzoic acid derivatives are intermediates for acylated drugs, while phenolic analogs are preferred for etherification (e.g., in triazole antifungals) .

Comparison with Alkyl-Substituted Phenols

Alkyl-substituted phenols (e.g., 4-methylphenol, 4-butylphenol) lack fluorine's electronic effects, resulting in:

  • Lower Acidity: Alkyl groups are electron-donating, raising pKa values (e.g., 4-methylphenol pKa ~10.3 vs. This compound pKa ~8.5) .
  • Reduced Reactivity: Fluorine's electronegativity enhances electrophilic aromatic substitution rates in this compound compared to alkylated analogs .

Triazole Antifungal Derivatives

This compound is a precursor to triazole antifungals like ER-30346, where the difluorophenyl group improves target affinity and metabolic stability . Comparative

Compound Structure Features Antifungal Activity (IC₅₀, μg/mL) Evidence Source
ER-30346 Triazole + 2,4-difluorophenyl + cyanophenyl 0.02–0.05 (Candida spp.)
Fluconazole Triazole + dichlorophenyl 0.5–1.0 (Candida spp.)

Mechanistic Insight : The 2,4-difluorophenyl group in ER-30346 enhances hydrophobic interactions with fungal CYP51, reducing off-target effects in humans .

Biological Activity

4-(2,4-Difluorophenyl)phenol, with the molecular formula C12H8F2O, is an organic compound that exhibits significant biological activity. This compound is a derivative of phenol where two fluorine atoms are substituted at the 2 and 4 positions of one of the phenyl rings. Its unique structure contributes to its various interactions within biological systems, influencing numerous biochemical pathways.

Target Interaction
this compound primarily interacts with proteins and enzymes through hydrogen bonding and hydrophobic interactions. These interactions can alter the function of these biomolecules, leading to a range of biological effects, including antimicrobial and anti-inflammatory activities.

Biochemical Pathways
Phenolic compounds like this compound are known to act as antioxidants. They neutralize harmful free radicals and can influence pathways involved in oxidative stress responses. This antioxidant activity is crucial for protecting cells from damage and maintaining cellular homeostasis.

Pharmacokinetics

The pharmacokinetics of this compound indicate that it is generally well-absorbed in the gastrointestinal tract. After absorption, it is widely distributed throughout the body, metabolized primarily in the liver, and excreted via urine. The rapid metabolism contributes to its relatively short half-life in biological systems.

Biological Effects

The compound exhibits a variety of biological effects:

  • Antimicrobial Activity : Research has shown that this compound can disrupt bacterial cell membranes and inhibit enzyme activity critical for bacterial survival.
  • Anti-inflammatory Properties : Its ability to modulate inflammatory pathways makes it a candidate for therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, suggesting its potential use in developing new antimicrobial agents.
  • Cellular Toxicity Assessment : In vitro studies assessed the cytotoxic effects of this compound on human cell lines. Results indicated that while the compound exhibits antimicrobial properties, it also has a threshold concentration beyond which cytotoxic effects are observed .
  • Inflammatory Response Modulation : Another study explored how this compound affects cytokine production in immune cells. It was found to downregulate pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

CompoundStructureBiological Activity
PhenolC6H5OHBasic antibacterial properties
2,4-DifluorophenolC6H3F2OHEnhanced antibacterial activity
This compoundC12H8F2OStrong antimicrobial and anti-inflammatory properties

Q & A

Q. What are the key synthetic pathways for 4-(2,4-Difluorophenyl)phenol, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
Two primary synthetic routes are documented:

  • Diazonium Salt Coupling & Kolbe–Schmitt Carboxylation :
    • Start with 2,4-difluoroaniline to form a diazonium salt using isoamyl nitrite.
    • Couple with anisole via copper(I)-catalyzed arylation to yield 4-(2,4-difluorophenyl)anisole .
    • Demethylate with hydrogen iodide to produce this compound.
    • Perform Kolbe–Schmitt carboxylation with CO₂ under basic conditions for downstream applications (e.g., diflunisal synthesis) .
  • Suzuki Coupling & Functionalization :
    • Use Suzuki-Miyaura cross-coupling of 2,4-difluorophenylboronic acid with bromophenol derivatives to construct the biphenyl backbone .
    • Optimize palladium catalyst loading (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) for improved coupling efficiency .

Optimization Tips :

  • Control temperature (70–90°C) to minimize side reactions.
  • Use anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Methodological Answer :
Discrepancies in NMR or MS data often arise from:

  • Solvent Effects : Compare spectra acquired in deuterated DMSO vs. CDCl₃, as fluorine-proton coupling constants vary .
  • Isomeric Purity : Use high-resolution LC-MS to distinguish regioisomers (e.g., 2,4- vs. 3,5-difluoro substitution) .
  • Reference Standards : Cross-validate with authentic samples synthesized via unambiguous routes (e.g., X-ray crystallography for structural confirmation) .

Example : A reported m/z of 234.20 (C₁₃H₈F₂O₂) may conflict due to isotopic peaks; HRMS with ESI+ mode can resolve this .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer :

  • Storage : Keep in sealed, light-resistant containers at 2–8°C to prevent degradation. Ensure ventilation to avoid vapor accumulation .
  • Personal Protective Equipment (PPE) :
    • Gloves: Butyl rubber (EN374 standard; ≥0.11 mm thickness) to resist permeation .
    • Eye Protection: Safety goggles with side shields during synthesis .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HI from demethylation) before disposal. Incinerate halogenated waste at ≥1,000°C .

Risk Mitigation : Conduct a hazard analysis (e.g., gas evolution during carboxylation) and use fume hoods for exothermic reactions .

Q. How is this compound utilized as a precursor in pharmaceutical intermediates?

Methodological Answer :

  • Antimicrobial Agents : Functionalize the phenol group to introduce sulfonate or acyl moieties for enhanced bioavailability .
  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) : Convert to diflunisal via carboxylation, targeting cyclooxygenase inhibition .
  • Kinase Inhibitors : Incorporate into biphenyl scaffolds for selective binding to ATP pockets .

Case Study : In diflunisal synthesis, yield improvements (≥85%) are achieved by optimizing CO₂ pressure (3–5 atm) during Kolbe–Schmitt reactions .

Q. How can researchers address conflicting reports on the optimal catalysts for aryl coupling reactions involving this compound?

Methodological Answer :
Contradictions arise from catalyst selectivity:

  • Palladium vs. Copper Catalysts :
    • Pd(PPh₃)₄ favors Suzuki coupling with electron-deficient boronic acids but may require higher temperatures .
    • Cu(I) salts (e.g., CuBr) are cost-effective for Ullmann-type couplings but produce lower yields (≤60%) .

Resolution : Screen catalysts using design of experiments (DoE) to balance cost, yield, and regioselectivity. For example, Pd/C with microwave irradiation reduces reaction time (2 hr vs. 24 hr) .

Q. What advanced techniques are recommended for characterizing fluorine environments in this compound derivatives?

Methodological Answer :

  • ¹⁹F NMR Spectroscopy : Identify para/meta fluorine positions via chemical shifts (δ −110 to −120 ppm for aromatic F) .
  • X-ray Photoelectron Spectroscopy (XPS) : Quantify fluorine content and oxidation states (binding energy ~686 eV for C-F bonds) .
  • DSC/TGA Analysis : Assess thermal stability (decomposition onset ~250°C) to guide storage conditions .

Q. How can researchers optimize purification methods for this compound to achieve ≥98% purity?

Methodological Answer :

  • Crystallization : Use ethanol/water (7:3 v/v) at −20°C to isolate crystals; monitor via melting point (mp 142–144°C) .
  • Column Chromatography : Employ silica gel (60–120 mesh) with hexane/ethyl acetate (4:1) to remove unreacted anisole .
  • HPLC : C18 column with acetonitrile/water (55:45) at 1 mL/min for final purity validation .

Q. What computational tools are effective for predicting the reactivity of this compound in novel reactions?

Methodological Answer :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model electrophilic aromatic substitution sites .
  • Molecular Docking : AutoDock Vina to predict binding affinity with biological targets (e.g., COX-2 enzyme for NSAID design) .
  • QSPR Models : Correlate Hammett constants (σ≈0.78) with reaction rates for halogenation or nitration .

Q. How do steric and electronic effects influence the regioselectivity of this compound in electrophilic substitutions?

Methodological Answer :

  • Steric Effects : The 2,4-difluoro groups hinder ortho substitution, directing electrophiles (e.g., NO₂⁺) to the para position of the phenol ring .
  • Electronic Effects : Fluorine’s −I effect deactivates the ring, favoring meta over para in nitration unless strong directing groups (e.g., −OH) dominate .

Experimental Validation : Compare nitration products (HPLC-MS) under HNO₃/H₂SO₄ vs. AcOH conditions to confirm selectivity .

Q. What strategies mitigate environmental risks associated with this compound waste in academic labs?

Methodological Answer :

  • Biodegradation Studies : Use activated sludge (OECD 301F) to assess aerobic degradation rates (t½ ~14 days) .
  • Adsorption Techniques : Treat wastewater with granular activated carbon (GAC; 500 mg/L dose) to reduce effluent toxicity .
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) in coupling reactions to minimize hazardous waste .

Properties

IUPAC Name

4-(2,4-difluorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2O/c13-9-3-6-11(12(14)7-9)8-1-4-10(15)5-2-8/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOVDRYKVVVCIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60207831
Record name 2',4'-Difluoro(1,1'-biphenyl)-4-ol
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Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

59089-68-8
Record name 2′,4′-Difluoro[1,1′-biphenyl]-4-ol
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Record name 2',4'-Difluoro(1,1'-biphenyl)-4-ol
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Record name 2',4'-Difluoro(1,1'-biphenyl)-4-ol
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Record name 2',4'-difluoro[1,1'-biphenyl]-4-ol
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Record name 2',4'-DIFLUORO(1,1'-BIPHENYL)-4-OL
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Synthesis routes and methods I

Procedure details

A 30 liter resin pot is fitted with stirrer, thermometer and reflux condenser, and charged with 2.62 kg. of 50% aqueous sodium hydroxide and 11.34 liters of water. 4-(2',4'-Difluorophenyl)phenylacetate (1.876 kg., 7.55 m) is added and the batch is heated to reflux over 2.5 hours. The batch is refluxed for 2 hours (in solution at 75°), then cooled to 100° and added to a solution of 3.27 liters of concentrated hydrochloric acid in 9.8 liters of water in a 50 liter resin pot over a 30 minute period.
[Compound]
Name
resin
Quantity
30 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
4-(2',4'-Difluorophenyl)phenylacetate
Quantity
1.876 kg
Type
reactant
Reaction Step Three
Quantity
3.27 L
Type
reactant
Reaction Step Four
[Compound]
Name
resin
Quantity
50 L
Type
reactant
Reaction Step Four
Name
Quantity
9.8 L
Type
solvent
Reaction Step Four
Name
Quantity
11.34 L
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

2,4-Difluoro-phenyl-boronic acid (1.29 g, 8.18 mmol) and 4-iodophenol (0.60 g, 2.7 mmol) were suspended in DMF (60 mL) and 6 mL H2O (6 mL). The mixture was degassed with nitrogen. Finely ground potassium carbonate (1.13 g, 8.18 mmol) and bis(tricyclohexylphosphine) palladium(0) (91 mg, 0.13 mmol) were added. The reaction was stirred at reflux overnight under nitrogen and cooled. The mixture was filtered through a plug of silica gel/Celite and evaporated. The residue was diluted with ethyl acetate and washed with saturated sodium bicarbonate (2×20 mL), dried over MgSO4, filtered and concentrated in vacuo. The crude product was purified by flash chromatography, eluting with 0-25% ethyl acetate in hexanes to yield 2′,4′-difluoro-biphenyl-4-ol (0.61 g, 100%). LR-MS (ES) calculated for C12H8F2O, 206.19; found m/z 205 [M−H]−.
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Quantity
1.13 g
Type
reactant
Reaction Step Three
Quantity
91 mg
Type
catalyst
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four
Name
Quantity
6 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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